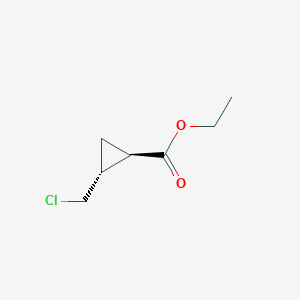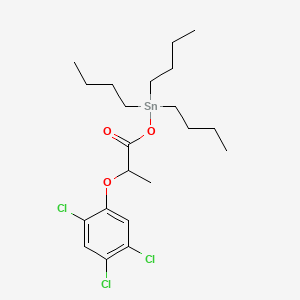
Tributyltin alpha-(2,4,5-trichlorophenoxy)propionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tributyltin alpha-(2,4,5-trichlorophenoxy)propionate is an organotin compound that combines the properties of tributyltin and 2,4,5-trichlorophenoxypropionic acid. This compound is known for its applications in various fields, including agriculture and industry, due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tributyltin alpha-(2,4,5-trichlorophenoxy)propionate typically involves the esterification of 2,4,5-trichlorophenoxypropionic acid with tributyltin chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a temperature range of 50-70°C and a reaction time of 4-6 hours.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to ensure high yield and purity of the product. The final product is purified through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Tributyltin alpha-(2,4,5-trichlorophenoxy)propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tributyltin oxide and other oxidation products.
Reduction: Reduction reactions can convert the compound into tributyltin hydride and other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tributyltin group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Tributyltin oxide and chlorinated by-products.
Reduction: Tributyltin hydride and dechlorinated products.
Substitution: Various organotin compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Tributyltin alpha-(2,4,5-trichlorophenoxy)propionate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its effects on cellular processes and as a potential tool for biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of antifouling paints and coatings to prevent the growth of marine organisms on ship hulls.
Wirkmechanismus
The mechanism of action of tributyltin alpha-(2,4,5-trichlorophenoxy)propionate involves its interaction with cellular receptors and enzymes. The compound can bind to nuclear receptors such as the retinoid-X receptor (RXR) and peroxisome proliferator-activated receptor gamma (PPARγ), leading to alterations in gene expression and cellular metabolism. These interactions can result in various biological effects, including endocrine disruption and modulation of metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tributyltin oxide
- Tributyltin chloride
- Tributyltin hydride
- 2,4,5-Trichlorophenoxyacetic acid
Comparison
Tributyltin alpha-(2,4,5-trichlorophenoxy)propionate is unique due to its combined properties of tributyltin and 2,4,5-trichlorophenoxypropionic acid. Unlike tributyltin oxide and tributyltin chloride, which are primarily used as biocides, this compound has additional applications in agriculture as a herbicide. Compared to 2,4,5-trichlorophenoxyacetic acid, it exhibits enhanced biological activity due to the presence of the tributyltin moiety.
Eigenschaften
CAS-Nummer |
73940-89-3 |
|---|---|
Molekularformel |
C21H33Cl3O3Sn |
Molekulargewicht |
558.5 g/mol |
IUPAC-Name |
tributylstannyl 2-(2,4,5-trichlorophenoxy)propanoate |
InChI |
InChI=1S/C9H7Cl3O3.3C4H9.Sn/c1-4(9(13)14)15-8-3-6(11)5(10)2-7(8)12;3*1-3-4-2;/h2-4H,1H3,(H,13,14);3*1,3-4H2,2H3;/q;;;;+1/p-1 |
InChI-Schlüssel |
HRELQZYSLHZYPJ-UHFFFAOYSA-M |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)OC(=O)C(C)OC1=CC(=C(C=C1Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


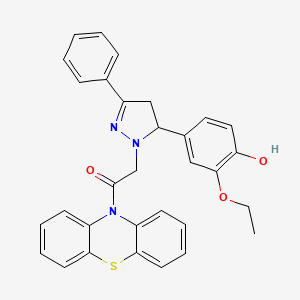
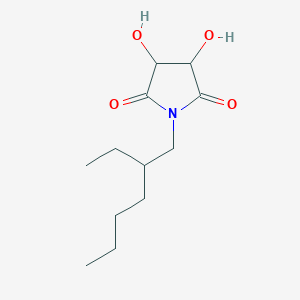
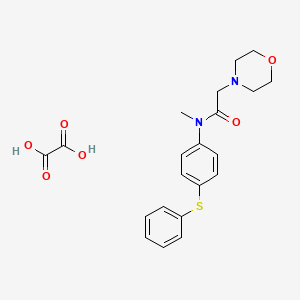
![2-[(2-Aminoethyl)(4-nitrophenyl)amino]ethan-1-ol](/img/structure/B14448930.png)
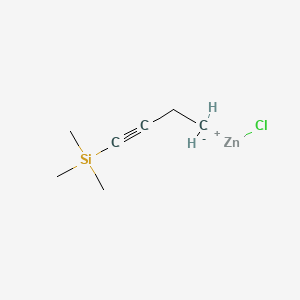
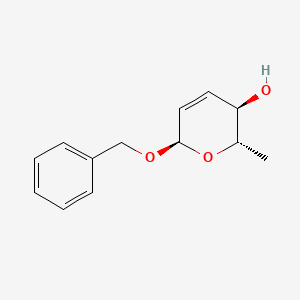
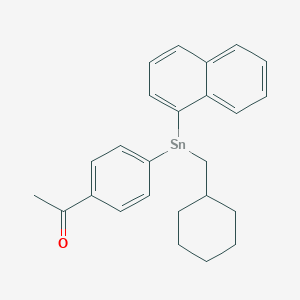
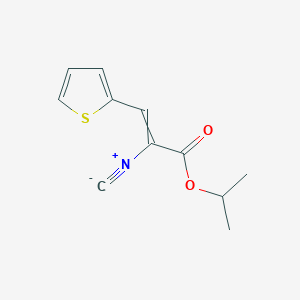
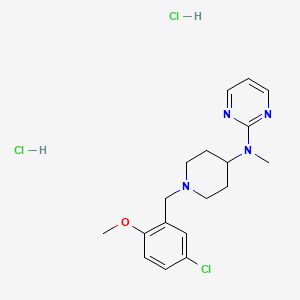
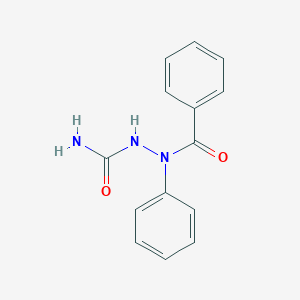
![4-[2-(4-Nitrophenyl)ethenyl]phenyl 4-(pentyloxy)benzoate](/img/structure/B14448987.png)
